N-(2-aminoethyl)quinoline-2-carboxamide
Overview
Description
N-(2-aminoethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides for potential use in targeted delivery of nitric oxide (NO) to biological sites such as tumors. This application exploits the compound's ability to form coordinate bonds with metal ions and release NO upon irradiation with long-wavelength light (Yang et al., 2017).
Development of quinoline-2-carboxamide derivatives as radioligands for positron emission tomography (PET) imaging. These compounds, labeled with carbon-11, are used for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo (Matarrese et al., 2001).
Investigation of substituted quinoline-2-carboxamides for their inhibitory activity on photosynthetic electron transport and antimycobacterial properties. Some compounds showed higher activity against M. tuberculosis than standard drugs (Goněc et al., 2012).
Study of carboxamide derivatives for corrosion inhibition in mild steel. These compounds, including N-(quinolin-8-yl) quinoline-2-carboxamide, showed promising results in inhibiting corrosion in hydrochloric acid solution (Erami et al., 2019).
Research on quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design, particularly for cancer therapy (Lord et al., 2009).
Evaluation of quinoline-3-carboxamides for their anti-inflammatory properties and potential in treating liver fibrosis. One such compound, Paquinimod, showed effectiveness in reducing inflammation and reversing fibrosis in a mouse model (Pettersson et al., 2018).
Development of novel 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, with potential applications in cancer treatment (Degorce et al., 2016).
Properties
IUPAC Name |
N-(2-aminoethyl)quinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-7-8-14-12(16)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8,13H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHSQPHURBZEIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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